molecular formula C4H6BNO3 B8187704 4-methyl-Oxazole-5-boronic acid

4-methyl-Oxazole-5-boronic acid

Cat. No.: B8187704
M. Wt: 126.91 g/mol
InChI Key: NJXCEUPMUPRAOY-UHFFFAOYSA-N
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Description

4-methyl-Oxazole-5-boronic acid is a heterocyclic compound that contains both an oxazole ring and a boronic acid group The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-formyl alanine ethyl ester in the presence of boron trifluoride diethyl etherate and a metal oxide . This method is advantageous due to its short route, high conversion rate, and good atom economy.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of recyclable materials such as boron trifluoride diethyl etherate and the minimization of waste generation are key considerations . The process involves the cyclization and subsequent functionalization steps under controlled conditions to produce 4-methyl-Oxazole-5-boronic acid on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-methyl-Oxazole-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives and boronic acid esters, which have applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4-methyl-Oxazole-5-boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with similar biological activities.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.

    Thiazole: Similar structure but contains a sulfur atom instead of oxygen.

Uniqueness

4-methyl-Oxazole-5-boronic acid is unique due to the presence of both an oxazole ring and a boronic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)9-2-6-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXCEUPMUPRAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CO1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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